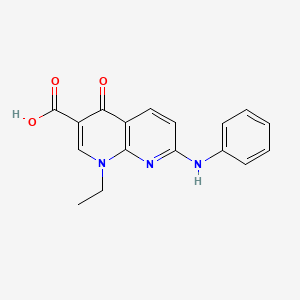
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of 1,8-naphthyridines. It is known for its potent antibacterial properties and is used primarily in the treatment of urinary tract infections. This compound is effective against a wide range of gram-negative bacteria, making it a valuable agent in the field of antimicrobial therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves the condensation of 2-amino-1,8-naphthyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction typically requires acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinolone derivatives.
Reduction: Reduction reactions can modify the carbonyl group to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various quinolone derivatives, alcohols, and substituted aniline compounds. These products can have enhanced antibacterial properties or other beneficial characteristics .
Applications De Recherche Scientifique
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on bacterial DNA gyrase and its potential use in developing new antibacterial agents.
Medicine: Primarily used in the treatment of urinary tract infections and other bacterial infections.
Industry: Employed in the production of antibacterial coatings and materials
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the A subunit of DNA gyrase, it prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication . This mechanism is similar to that of other quinolone antibiotics, making it a valuable tool in combating bacterial infections.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nalidixic Acid: Another 1,8-naphthyridine with similar antibacterial properties.
Oxolinic Acid: A quinolone antibiotic with a similar mechanism of action.
Enoxacin: A fluoroquinolone with broader antibacterial activity
Uniqueness
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific structure, which allows for targeted inhibition of bacterial DNA gyrase. Its effectiveness against a wide range of gram-negative bacteria and its potential for modification through various chemical reactions make it a versatile and valuable compound in both research and clinical settings .
Propriétés
Numéro CAS |
72435-99-5 |
|---|---|
Formule moléculaire |
C17H15N3O3 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
7-anilino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H15N3O3/c1-2-20-10-13(17(22)23)15(21)12-8-9-14(19-16(12)20)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,19)(H,22,23) |
Clé InChI |
UCSHIPCVFWOAIL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=C1N=C(C=C2)NC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





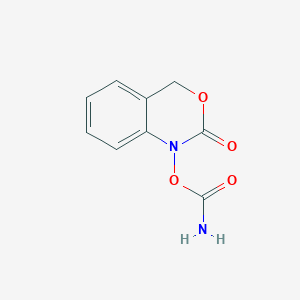

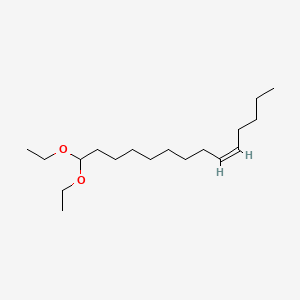
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
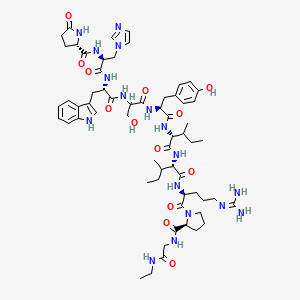


![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
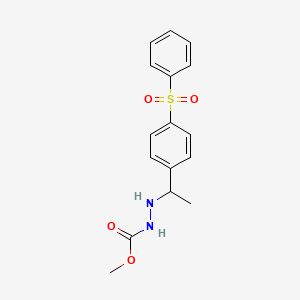
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
